BenchChemオンラインストアへようこそ!

1,3-Dioxolo[4,5-g]quinolin-8(5H)-one

Anticancer Microtubule destabilization Hepatocellular carcinoma

1,3-Dioxolo[4,5-g]quinolin-8(5H)-one (CAS 154504-43-5) offers a unique rigid methylenedioxy-fused quinolinone core, distinct from generic 4‑quinolone‑3‑carboxylic acids. The 1,3‑dioxole fusion locks molecular conformation, enabling precise SAR exploration for anticancer (tubulin, LSF) and antimicrobial targets. It is the essential unsubstituted intermediate that yields potent derivatives such as CHM‑1 (tubulin inhibitor, IC₅₀ 0.75 µM) and FQI1 (LSF transcription factor inhibitor, IC₅₀ 2.1 µM). Researchers can build focused libraries, map steric/electronic requirements, and advance lead optimization with this versatile scaffold. Secure high‑purity, R&D‑grade material from established B2B supply chains.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 154504-43-5
Cat. No. B134730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxolo[4,5-g]quinolin-8(5H)-one
CAS154504-43-5
Synonyms[1,3]DIOXOLO[4,5-G]QUINOLIN-8(5H)-ONE
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C(=O)C=CN3
InChIInChI=1S/C10H7NO3/c12-8-1-2-11-7-4-10-9(3-6(7)8)13-5-14-10/h1-4H,5H2,(H,11,12)
InChIKeyGJEILVUIMNTTNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 50 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxolo[4,5-g]quinolin-8(5H)-one (CAS 154504-43-5) – A Versatile Quinolinone Scaffold for Heterocyclic Synthesis and Biological Evaluation


1,3-Dioxolo[4,5-g]quinolin-8(5H)-one (CAS 154504-43-5) belongs to the class of methylenedioxy-fused quinolinones [1]. It possesses a rigid tricyclic core comprising a quinolin-8(5H)-one scaffold fused with a 1,3-dioxole ring [2]. This structural motif is distinct from other quinolinone frameworks, such as the 4-quinolone-3-carboxylic acids found in fluoroquinolones, and provides a unique platform for derivatization. The unsubstituted core serves as a versatile intermediate for generating structurally diverse analogs with potential biological activities, including anticancer and antimicrobial applications [3][4]. Its synthetic accessibility and well-defined core structure make it a valuable building block for structure-activity relationship (SAR) studies and lead optimization programs in medicinal chemistry [5].

Why Generic Quinolinone Substitution Is Not Viable for 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one (CAS 154504-43-5) Research


Generic substitution within the quinolinone chemical class is not feasible for 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one due to the profound influence of the methylenedioxy (1,3-dioxole) fusion on molecular conformation, electronic distribution, and target interaction profiles [1]. Unlike simple 4-quinolone-3-carboxylic acids or 2-phenyl-4-quinolones, the rigid dioxoloquinolinone core imposes a unique three-dimensional geometry that governs binding affinity and selectivity toward biological targets such as tubulin and transcription factors [2][3]. Furthermore, the specific substitution pattern at positions 5, 6, and 8 of this scaffold critically determines pharmacological outcomes; for instance, the presence of a 6-(2-fluorophenyl) group yields a potent microtubule-destabilizing agent (CHM-1, IC50 = 0.75 μM against HA22T hepatocellular carcinoma cells), whereas an 8-(2-ethoxyphenyl) substituent in a dihydro analog results in a selective LSF transcription factor inhibitor (FQI1, IC50 = 2.1 μM) . These examples underscore that the unsubstituted core cannot be arbitrarily replaced with other quinolinone derivatives without fundamentally altering the biological activity and SAR trajectory [1].

Quantitative Evidence Guide for 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one (CAS 154504-43-5): Differentiated Performance vs. Structural Analogs


Comparative Tubulin Polymerization Inhibition: CHM-1 Derivative vs. Parent Core Scaffold

The 6-(2-fluorophenyl) derivative of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one, designated CHM-1 (CAS 154554-41-3), exhibits potent inhibition of tubulin polymerization, a mechanism critical for antimitotic activity . In contrast, the unsubstituted parent compound (CAS 154504-43-5) does not possess the 6-aryl substitution required for this activity, as demonstrated by SAR studies on analogous 2-phenyl-4-quinolone scaffolds [1].

Anticancer Microtubule destabilization Hepatocellular carcinoma

Differential LSF Transcription Factor Inhibition: FQI1 Derivative vs. Parent Core Scaffold

The 7,8-dihydro derivative with an 8-(2-ethoxyphenyl) substituent on the 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one scaffold, designated FQI1 (CAS 599151-35-6), functions as a selective inhibitor of the transcription factor LSF (Late SV40 Factor) . This activity is dependent on the specific dihydroquinolinone structure and the 8-aryl substitution pattern [1]. The parent 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one lacks this substitution and the reduced 7,8-bond, resulting in a completely different biological target profile and lacking LSF inhibitory activity.

Transcription factor inhibition LSF Antiproliferative

Antimicrobial Activity Spectrum: Class-Level Inactivity Against P388 Leukemia Guides Application Focus

A class-level study of 1,3-dioxolo[4,5-g]quinoline derivatives demonstrated appreciable in vitro antibacterial activity specifically against Gram-positive bacteria, while showing no significant activity against P388 lymphocytic leukemia [1]. This class-level evidence provides a crucial selectivity benchmark for evaluating new analogs derived from the 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one core [1].

Antibacterial Gram-positive bacteria Selectivity

Synthetic Versatility: Core Scaffold as a Common Intermediate for Divergent Derivative Classes

The unsubstituted 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one core serves as a central intermediate for synthesizing diverse bioactive molecules with distinct mechanisms of action [1][2]. In contrast, direct structural analogs like 6- or 8-substituted derivatives are endpoint compounds with fixed activities and limited further diversification potential.

Synthetic chemistry Building block Derivatization

Optimal Research and Industrial Applications for 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one (CAS 154504-43-5)


Medicinal Chemistry: Scaffold for Divergent Anticancer Lead Discovery

Due to its versatile core, 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one is ideally suited as a synthetic intermediate for generating focused libraries of potential anticancer agents. As demonstrated by the potent activity of CHM-1 (IC50 = 0.75 μM against HA22T cells) and FQI1 (IC50 = 2.1 μM for LSF inhibition), substitution at the 6- and 8-positions can yield compounds with distinct, therapeutically relevant mechanisms (tubulin destabilization and transcription factor inhibition, respectively) [1][2]. Researchers can leverage this scaffold to explore novel substitution patterns for improved potency, selectivity, and pharmacokinetic properties in hepatocellular carcinoma and other cancers.

Antibacterial Agent Development: Targeting Gram-Positive Pathogens

Class-level evidence indicates that 1,3-dioxolo[4,5-g]quinoline derivatives exhibit appreciable in vitro activity against Gram-positive bacteria and lack significant activity against P388 lymphocytic leukemia [1]. This selective antimicrobial profile, combined with the established antibacterial potential of related 1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid derivatives [2], positions the parent scaffold as a valuable starting material for synthesizing and evaluating novel antibacterial agents, particularly those targeting drug-resistant Gram-positive strains.

Chemical Biology: A Core Probe for Studying Structure-Activity Relationships (SAR)

The rigid, fused tricyclic structure of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one provides a defined conformational framework for probing interactions with biological targets [3]. By systematically introducing substituents at the 5, 6, and 8 positions, researchers can generate a series of analogs to map the steric and electronic requirements for target engagement [4]. This SAR approach is essential for understanding the molecular basis of activity observed in potent derivatives like CHM-1 and FQI1 and for rationally designing next-generation inhibitors with improved pharmacological profiles.

Process Chemistry: Development of Scalable Synthetic Routes to Quinolinone Derivatives

Patents describe scalable synthetic routes for producing 4-quinolone derivatives, including those involving the 1,3-dioxolo[4,5-g]quinoline core, through reactions of o-aminoacetophenone derivatives with formic acid or formamide in aprotic solvents . The unsubstituted 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one serves as a key benchmark intermediate for optimizing these reactions, developing robust manufacturing processes, and ensuring consistent quality in the production of more complex, bioactive quinolinone derivatives for preclinical and clinical supply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.